(Z)-3-anilino-2-(3-iodobenzoyl)prop-2-enenitrile
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Overview
Description
(Z)-3-anilino-2-(3-iodobenzoyl)prop-2-enenitrile is an organic compound that features an aniline group, an iodobenzoyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-anilino-2-(3-iodobenzoyl)prop-2-enenitrile typically involves the following steps:
Formation of the aniline derivative: This can be achieved by reacting aniline with an appropriate halogenated benzoyl compound under basic conditions.
Introduction of the nitrile group: This step may involve the use of a cyanation reagent such as sodium cyanide or potassium cyanide.
Formation of the (Z)-isomer: The final step involves ensuring the correct geometric isomer is formed, which may require specific reaction conditions or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The iodobenzoyl group may participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include primary amines.
Substitution: Products may include substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound could be used in the development of probes for biological imaging or assays.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for (Z)-3-anilino-2-(3-iodobenzoyl)prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-anilino-2-(3-bromobenzoyl)prop-2-enenitrile: Similar structure but with a bromine atom instead of iodine.
(Z)-3-anilino-2-(3-chlorobenzoyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (Z)-3-anilino-2-(3-iodobenzoyl)prop-2-enenitrile may confer unique reactivity and properties compared to its bromine and chlorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C16H11IN2O |
---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
(Z)-3-anilino-2-(3-iodobenzoyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H11IN2O/c17-14-6-4-5-12(9-14)16(20)13(10-18)11-19-15-7-2-1-3-8-15/h1-9,11,19H/b13-11- |
InChI Key |
RYZOZVVHOOHEIW-QBFSEMIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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